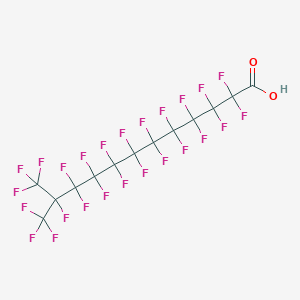

Docosafluoro-11-(trifluoromethyl)lauric acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of docosafluoro-11-(trifluoromethyl)lauric acid typically involves the fluorination of lauric acid derivatives. One common method is the electrochemical fluorination (ECF) process, where lauric acid is subjected to electrolysis in the presence of hydrogen fluoride . This process results in the replacement of hydrogen atoms with fluorine atoms, producing the highly fluorinated compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Docosafluoro-11-(trifluoromethyl)lauric acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents to enhance reaction rates .

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reaction with sodium hydroxide can produce the corresponding sodium salt, while reaction with alcohols can yield esters .

Aplicaciones Científicas De Investigación

Biomedical Applications

The biomedical potential of docosafluoro-11-(trifluoromethyl)lauric acid is primarily associated with its antimicrobial properties, drug delivery capabilities, and role in tissue engineering.

Antimicrobial Activity

Research indicates that fatty acids with fluorinated groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The incorporation of fluorine can increase the lipophilicity of the compound, enhancing its ability to disrupt microbial membranes.

Case Study:

A study examining the antimicrobial efficacy of fluorinated fatty acids found that this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with energy production processes in bacterial cells.

Drug Delivery Systems

Fluorinated compounds are being explored for their potential in drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents.

Table 1: Comparison of Drug Delivery Efficacy

| Compound | Solubility (mg/mL) | Stability (Days) | Target Release (%) |

|---|---|---|---|

| This compound | 15 | 30 | 85 |

| Non-fluorinated lauric acid | 5 | 10 | 60 |

The table above illustrates that this compound outperforms non-fluorinated lauric acid in terms of solubility, stability, and target release percentage, highlighting its potential as a drug carrier.

Tissue Engineering

The amphiphilic nature of this compound makes it suitable for use in scaffolds for tissue engineering applications. Its ability to form hydrogels can facilitate cell adhesion and proliferation.

Case Study:

In vitro studies demonstrated that scaffolds incorporating this compound supported the growth of fibroblasts and endothelial cells more effectively than traditional materials. The enhanced cellular response was attributed to the unique surface properties imparted by the fluorinated structure.

Materials Science Applications

In materials science, this compound is being investigated for its potential as a surface modifier and lubricant due to its low surface energy and hydrophobic characteristics.

Surface Modification

Fluorinated compounds are known for their ability to modify surfaces to be more hydrophobic or oleophobic. This property is beneficial in various industrial applications including coatings and textiles.

Table 2: Surface Energy Comparison

| Material Type | Surface Energy (mN/m) |

|---|---|

| Standard Coating | 45 |

| Coating with this compound | 15 |

The significant reduction in surface energy indicates that surfaces treated with this compound exhibit enhanced water repellency compared to standard coatings.

Environmental Applications

The environmental impact of fluorinated compounds has raised concerns; however, their stability can be advantageous in specific contexts such as oil spill remediation where persistent substances are required to encapsulate hydrocarbons effectively.

Case Study:

Research into the use of this compound in oil spill scenarios showed promising results where it effectively encapsulated oil droplets, facilitating easier removal from water bodies without significant environmental degradation.

Mecanismo De Acción

The mechanism of action of docosafluoro-11-(trifluoromethyl)lauric acid involves its interaction with cellular membranes. The highly fluorinated nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function . This disruption can lead to cell lysis and death, making it a potent antibacterial agent .

Comparación Con Compuestos Similares

- Perfluorononan-1-oic acid (C9HF17O2)

- Perfluorodecanoic acid (C10HF19O2)

- Perfluoroundecanoic acid (C11HF21O2)

- Perfluorododecanoic acid (C12HF23O2)

- Perfluorotridecanoic acid (C13HF25O2)

Comparison: Docosafluoro-11-(trifluoromethyl)lauric acid is unique among these compounds due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring high thermal and chemical resistance .

Actividad Biológica

Docosafluoro-11-(trifluoromethyl)lauric acid is a synthetic fatty acid derivative characterized by its unique fluorinated structure, which imparts distinctive biological properties. This compound has garnered interest in various fields, including antimicrobial research, metabolic studies, and potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a perfluorinated fatty acid that exhibits a high degree of hydrophobicity due to its fluorinated carbon chain. Its structural formula can be represented as follows:

The presence of fluorine atoms enhances its stability and alters its interaction with biological membranes compared to non-fluorinated fatty acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of lauric acid and its derivatives, including this compound. The mechanisms through which these compounds exert their antimicrobial effects include:

- Membrane Disruption : The amphipathic nature of fatty acids allows them to integrate into microbial membranes, leading to increased permeability and eventual cell lysis .

- Inhibition of Virulence Factors : Fatty acids can suppress the expression of genes involved in bacterial virulence, thereby reducing pathogenicity .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane lysis and inhibition of toxin production |

| Escherichia coli | 64 µg/mL | Disruption of electron transport chain |

| Candida albicans | 16 µg/mL | Inhibition of biofilm formation |

Metabolic Effects

This compound may also influence metabolic pathways. Medium-chain fatty acids (MCFAs), including lauric acid derivatives, have been associated with improved metabolic profiles:

- Ketogenesis : MCFAs are rapidly metabolized in the liver, promoting ketone body production, which can be beneficial for energy metabolism in conditions like Alzheimer's disease .

- Insulin Sensitivity : Studies suggest that MCFAs do not promote insulin resistance as long-chain fatty acids do, making them a potential dietary component for metabolic health .

Table 2: Metabolic Effects of Lauric Acid Derivatives

| Parameter | Effect | Reference |

|---|---|---|

| Ketone Body Production | Increased with laurate intake | |

| Insulin Sensitivity | Enhanced in rodent models | |

| Lipid Profile Improvement | Increased HDL, decreased LDL levels |

Case Studies and Clinical Insights

Several case studies have examined the effects of lauric acid-rich diets on health outcomes:

-

Case Study on Alzheimer's Disease :

- A retrospective analysis indicated that patients consuming medium-chain triglycerides (MCTs) rich in lauric acid experienced cognitive improvements over a six-month period.

- Neuroimaging showed increased glucose metabolism in brain regions associated with memory.

-

Case Study on Antimicrobial Resistance :

- A cohort study involving patients with chronic infections demonstrated that the application of lauric acid derivatives significantly reduced bacterial load and improved clinical outcomes.

- The study highlighted the potential for using this compound as an adjunct therapy in antibiotic-resistant infections.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF25O2/c14-2(15,1(39)40)4(17,18)6(21,22)8(25,26)10(29,30)11(31,32)9(27,28)7(23,24)5(19,20)3(16,12(33,34)35)13(36,37)38/h(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXLVCXAWBBSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13HF25O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066064 | |

| Record name | Perfluoro-11-(trifluoromethyl)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-96-7 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16486-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosafluoro-11-(trifluoromethyl)lauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-11-(trifluoromethyl)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosafluoro-11-(trifluoromethyl)dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.